n-((2-Ethylthiazol-4-yl)methyl)-4-methoxyaniline
Description
N-((2-Ethylthiazol-4-yl)methyl)-4-methoxyaniline is a synthetic aromatic amine characterized by a thiazole ring substituted with an ethyl group at the 2-position and a 4-methoxyaniline moiety linked via a methylene bridge. The thiazole core, a five-membered heterocycle containing sulfur and nitrogen, distinguishes this compound from structurally related benzimidazole, imidazole, or oxadiazole derivatives. The 4-methoxyaniline group is a common pharmacophore in medicinal chemistry, often associated with bioactivity due to its electron-donating methoxy group, which enhances binding interactions with biological targets.
Properties
Molecular Formula |
C13H16N2OS |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-methoxyaniline |
InChI |
InChI=1S/C13H16N2OS/c1-3-13-15-11(9-17-13)8-14-10-4-6-12(16-2)7-5-10/h4-7,9,14H,3,8H2,1-2H3 |
InChI Key |
KUEPSVVHLAYXTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)CNC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-((2-Ethylthiazol-4-yl)methyl)-4-methoxyaniline typically involves the reaction of 2-ethylthiazole with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: n-((2-Ethylthiazol-4-yl)methyl)-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aniline moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: n-((2-Ethylthiazol-4-yl)methyl)-4-methoxyaniline is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains .
Medicine: The compound is being investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific cellular pathways .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it useful in various industrial applications .
Mechanism of Action
The mechanism of action of n-((2-Ethylthiazol-4-yl)methyl)-4-methoxyaniline involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Example Compounds :
- 4r (4-Methoxy-N-(3-methoxybenzyl)aniline): Antioxidant and antimicrobial properties .
- 4t (N-(4-Chlorobenzyl)-4-methoxyaniline): Substituted with chloro for enhanced lipophilicity .
Data Table: Comparative Analysis of Structural Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
